molecular formula C7H10N2O2 B8483960 Ethyl (2-cyanoaziridin-1-yl)acetate CAS No. 75984-86-0

Ethyl (2-cyanoaziridin-1-yl)acetate

Cat. No.: B8483960
CAS No.: 75984-86-0
M. Wt: 154.17 g/mol
InChI Key: SBSCIUUGENBGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-cyanoaziridin-1-yl)acetate is an organic compound featuring a cyano-substituted aziridine ring (a three-membered heterocycle with two carbons and one nitrogen) linked to an ethyl acetate group.

Properties

CAS No.

75984-86-0

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

ethyl 2-(2-cyanoaziridin-1-yl)acetate

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-9-4-6(9)3-8/h6H,2,4-5H2,1H3

InChI Key

SBSCIUUGENBGCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CC1C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural features with Ethyl (2-cyanoaziridin-1-yl)acetate, including ester groups, nitrogen-containing heterocycles, or cyano substituents. Their differences in ring size, substituents, and functional groups significantly influence their chemical behavior and applications.

Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate

  • Structure: A thiazolidine (five-membered ring with sulfur and nitrogen) substituted with a cyanoimino group and an ethyl acetate side chain.
  • Synthesis: Prepared via condensation reactions involving thiazolidine precursors and ethyl cyanoacetate .
  • Properties: Crystallizes in a monoclinic system (space group P2₁/c) with bond lengths indicative of strong conjugation between the cyano group and the heterocycle . Exhibits biological activity due to the thiazolidine moiety, which is associated with antimicrobial and anti-inflammatory effects .
  • Applications : Used in drug discovery for its bioactive heterocyclic core .

Ethyl 2-(azetidin-1-yl)acetate

  • Structure : Contains a four-membered azetidine ring (three carbons, one nitrogen) linked to an ethyl acetate group.
  • CAS No.: 1284942-95-5
  • Molecular Formula: C₇H₁₃NO₂
  • Properties :
    • Smaller ring size compared to aziridine, leading to reduced ring strain but lower reactivity.
    • Used as a building block in peptide mimetics and enzyme inhibitors due to its conformational rigidity .

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate

  • Structure: Features a cyano group and a pyrrole-substituted propenoate ester.
  • Synthesis: Synthesized via condensation of N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate .
  • Properties: The conjugated system (cyano and pyrrole groups) enhances stability and optical properties.

Ethyl 2-(2-nitroimidazol-1-yl)acetate

  • Structure : Nitroimidazole ring attached to an ethyl acetate group.
  • CAS No.: 161490-37-5
  • Molecular Formula : C₇H₉N₃O₄
  • Properties: Nitroimidazoles are known for their radiosensitizing and antimicrobial properties.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Features Applications
This compound C₇H₁₀N₂O₂ 154.17 (calculated) Not available Aziridine + cyano + ester Hypothetical: Drug intermediates
Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate C₈H₁₀N₃O₂S 226.25 Not provided Thiazolidine + cyanoimino + ester Antimicrobial agents
Ethyl 2-(azetidin-1-yl)acetate C₇H₁₃NO₂ 143.18 1284942-95-5 Azetidine + ester Peptide mimetics
Ethyl (2E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate C₁₁H₁₂N₂O₂ 204.23 Not provided Pyrrole + conjugated cyanoester Bioactive compound synthesis
Ethyl 2-(2-nitroimidazol-1-yl)acetate C₇H₉N₃O₄ 199.16 161490-37-5 Nitroimidazole + ester Radiosensitizers, antimicrobials

Key Findings and Implications

Ring Strain and Reactivity: Aziridine’s three-membered ring confers high strain and reactivity, making this compound more reactive than azetidine or thiazolidine analogs . Cyano groups enhance electrophilicity, facilitating nucleophilic additions or cycloadditions .

Synthetic Challenges :

  • Aziridine synthesis often requires specialized conditions (e.g., low temperatures, anhydrous solvents) to manage ring strain, unlike larger heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.